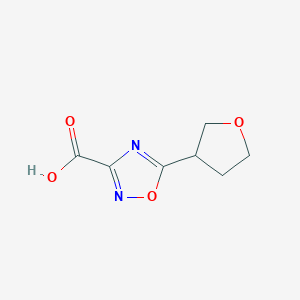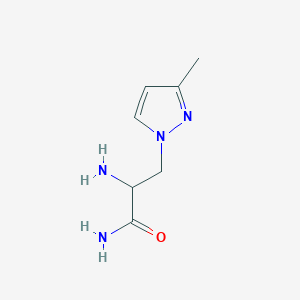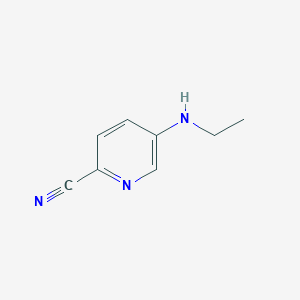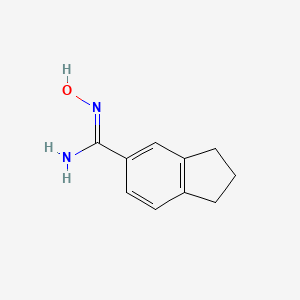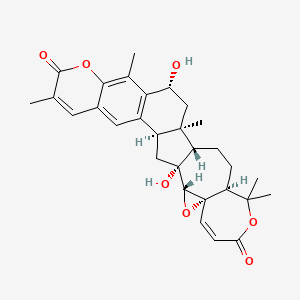
Kadcoccilactone M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadcoccilactone M is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound is part of a group of naturally occurring triterpenoids known for their diverse biological activities, including anti-tumor, anti-HIV, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The isolation of Kadcoccilactone M typically involves extraction from the roots of Kadsura coccinea using organic solvents followed by chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature. general methods for isolating triterpenoids from plant sources include solvent extraction, column chromatography, and crystallization .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Scaling up these processes would involve optimizing solvent use, extraction times, and purification steps to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Kadcoccilactone M, like other triterpenoids, can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize triterpenoids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the triterpenoid structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
Kadcoccilactone M exerts its effects through various molecular targets and pathways:
PTP1B Inhibition: By inhibiting PTP1B, this compound can enhance insulin signaling, making it a potential therapeutic agent for diabetes.
AChE Inhibition: Inhibiting AChE can increase acetylcholine levels in the brain, which is beneficial for treating Alzheimer’s disease.
Anti-Tumor Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparaison Avec Des Composés Similaires
Kadcoccilactone M is part of a group of triterpenoids isolated from Kadsura coccinea. Similar compounds include:
- Kadcoccilactone K
- Kadcoccilactone L
- Kadcoccilactone T
- Kadcoccilactone N
- Kadcoccilactone O
These compounds share similar structural features but differ in their specific biological activities and potency. This compound is unique due to its potent inhibitory effects on PTP1B and AChE, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C30H34O7 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
(1R,2S,5S,11S,13R,14R,16R,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.02,14.05,11.011,13.017,26.019,24]octacosa-9,17(26),18,20,24-pentaene-8,22-dione |
InChI |
InChI=1S/C30H34O7/c1-14-10-16-11-17-18-12-29(34)21(28(18,5)13-19(31)23(17)15(2)24(16)35-25(14)33)7-6-20-27(3,4)36-22(32)8-9-30(20)26(29)37-30/h8-11,18-21,26,31,34H,6-7,12-13H2,1-5H3/t18-,19+,20-,21-,26+,28+,29+,30-/m0/s1 |
Clé InChI |
LHLZBWBHDQMMAW-FBKHRQBDSA-N |
SMILES isomérique |
CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6[C@]7([C@@H]5O7)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
SMILES canonique |
CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(OC(=O)C=CC67C5O7)(C)C)O)C)O)C(=C2OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


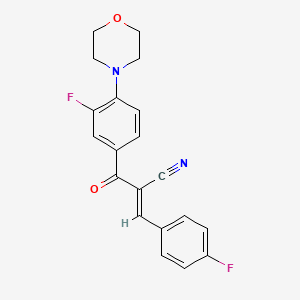


![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)
![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13073750.png)
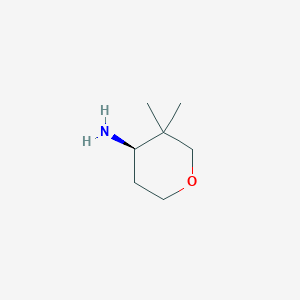
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)
